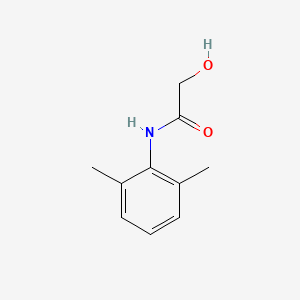N-(2,6-Dimethylphenyl)-2-hydroxyacetamide
CAS No.: 29183-14-0
Cat. No.: VC3807434
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29183-14-0 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-hydroxyacetamide |
| Standard InChI | InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)11-9(13)6-12/h3-5,12H,6H2,1-2H3,(H,11,13) |
| Standard InChI Key | LUIJJBHAVXGCTP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CO |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2,6-Dimethylphenyl)-2-hydroxyacetamide consists of a central acetamide group (-NH-C(=O)-) substituted with a hydroxyl (-OH) at the alpha position and a 2,6-dimethylphenyl ring at the nitrogen atom. The SMILES notation CC1=C(C(=CC=C1)C)NC(=O)CO and InChI key LUIJJBHAVXGCTP-UHFFFAOYSA-N provide unambiguous representations of its structure . X-ray crystallography and spectroscopic analyses confirm the planar geometry of the aromatic ring and the hydrogen-bonding potential of the hydroxyl and amide groups, which influence its solubility and reactivity .
Physicochemical Properties
The compound exhibits a density of 1.175 g/cm³ and a boiling point of 337.4°C at 760 mmHg, reflecting its non-volatile nature. Its flash point of 157.9°C classifies it as combustible, requiring careful handling in industrial settings. The logP value of 1.88 indicates moderate hydrophobicity, suggesting preferential partitioning into lipid-rich environments .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.216 g/mol |
| Density | 1.175 g/cm³ |
| Boiling Point | 337.4°C at 760 mmHg |
| Flash Point | 157.9°C |
| LogP (Octanol-Water) | 1.88 |
| Vapor Pressure | 0 mmHg at 25°C |
| PSA (Polar Surface Area) | 52.82 Ų |
Synthesis and Metabolic Pathways
Chemical Synthesis
The compound is synthesized via nucleophilic acyl substitution, where 2,6-dimethylaniline reacts with hydroxyacetyl chloride under controlled conditions. Wong et al. (2009) demonstrated this route using organometallic catalysts to achieve yields exceeding 90% . Alternative methods include the hydrolysis of metalaxyl, a fungicide, which cleaves the methoxyacetyl group to yield N-(2,6-Dimethylphenyl)-2-hydroxyacetamide as a primary metabolite .
Metabolic Formation
In agricultural contexts, metalaxyl undergoes rapid hydrolysis in soil and plants, producing N-(2,6-Dimethylphenyl)-2-hydroxyacetamide as a transient intermediate. This metabolite is further degraded to 2,6-dimethylaniline (2,6-DMA) and hydroxylated derivatives, which are subject to regulatory monitoring due to potential ecological persistence .
Applications and Industrial Relevance
Agricultural Metabolite
As a degradation product of metalaxyl and mefenoxam, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is routinely detected in crops such as rapeseed, soybeans, and cereals. The EPA mandates tolerance levels for this compound in food commodities, necessitating gas chromatography (GC) and liquid chromatography-mass spectrometry (LC/MS) for enforcement .
Toxicological Profile
Acute and Chronic Toxicity
Studies on metalaxyl and mefenoxam indicate low toxicity for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. Subchronic neurotoxicity assays in rats revealed no adverse effects at doses up to 1,000 mg/kg/day, supported by the absence of carcinogenic or immunotoxic potential . Dermal absorption studies in rodents reported a 35% absorption rate, prompting recommendations for protective equipment during handling .
Ecotoxicology
Regulatory Status and Compliance
Tolerance Levels
The EPA has established tolerance limits of 0.1–5.0 ppm for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in rapeseed and other crops, contingent on adherence to Good Agricultural Practices (GAP) . Compliance is verified via Method AG-395, which employs GC with nitrogen-phosphorus detection (NPD) for parts-per-billion sensitivity .
Global Regulations
The European Food Safety Authority (EFSA) and Codex Alimentarius align with U.S. standards, recognizing the compound’s low-risk profile when residue levels are controlled. Ongoing reviews ensure alignment with emerging toxicological data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume